An In-depth Technical Guide to N,N-Bis-Boc-N-allylamine: Structure, Properties, and Applications in Research and Development
An In-depth Technical Guide to N,N-Bis-Boc-N-allylamine: Structure, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis-Boc-N-allylamine, with the chemical formula C13H23NO4, is a valuable amine-protected building block in modern organic synthesis.[1] Its unique structure, featuring two acid-labile tert-butoxycarbonyl (Boc) protecting groups and a versatile allyl moiety, offers chemists precise control in the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the structure, chemical properties, and synthesis of N,N-Bis-Boc-N-allylamine. It further details its critical applications, particularly in peptide synthesis and as a key intermediate in the development of active pharmaceutical ingredients (APIs).[1] Experimental protocols for its synthesis and deprotection are outlined, alongside a summary of its spectroscopic data for characterization.
Chemical Structure and Properties
N,N-Bis-Boc-N-allylamine is characterized by a central nitrogen atom bonded to an allyl group and two tert-butoxycarbonyl (Boc) groups. The Boc groups serve as effective protecting agents for the amine functionality, preventing unwanted reactions under various conditions.[2] The allyl group provides a reactive handle for a range of chemical transformations.
Chemical Structure:
Caption: 2D Structure of N,N-Bis-Boc-N-allylamine
Table 1: Chemical and Physical Properties of N,N-Bis-Boc-N-allylamine
| Property | Value | Reference |
| Chemical Formula | C13H23NO4 | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | Colorless to light yellow low melting solid | [3] |
| Boiling Point | 293.6 °C | [1] |
| Density | 1.019 g/cm³ | [1] |
| Storage Temperature | Room temperature, dry | [1] |
| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate | [2] |
| SMILES | CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C | [4] |
| InChI Key | YLJIUBLSFUQBSL-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of N,N-Bis-Boc-N-allylamine.
Table 2: Predicted Spectroscopic Data for N,N-Bis-Boc-N-allylamine
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), the allylic CH2 protons adjacent to the nitrogen, the vinylic CH proton, and the terminal vinylic CH2 protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the carbons of the allyl group. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for C=O stretching of the carbamate groups (~1700 cm⁻¹), C-N stretching, and C=C stretching of the allyl group. |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺ of 258.17000 and other adducts such as [M+Na]⁺. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (M-56) or the entire Boc group.[4][6] |
Experimental Protocols
Synthesis of N,N-Bis-Boc-N-allylamine
A general and efficient method for the N-tert-butoxycarbonylation of amines involves the use of di-tert-butyl dicarbonate (Boc₂O).
General Procedure for Boc Protection of Allylamine:
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To a solution of allylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base such as triethylamine or N,N-diisopropylethylamine (2.5 equivalents).
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Add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) portion-wise to the stirred solution at room temperature.
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The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
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Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure N,N-Bis-Boc-N-allylamine.[7]
References
- 1. N,N-Bis-Boc-N-Allylamine [myskinrecipes.com]
- 2. N,N-Bis-Boc-N-allylamine | High-Purity Reagent [benchchem.com]
- 3. N-BOC-Allylamine, 98% 50 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. PubChemLite - N,n-bis-boc-n-allylamine (C13H23NO4) [pubchemlite.lcsb.uni.lu]
- 5. N-BOC allylamine | C8H15NO2 | CID 86738925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols [organic-chemistry.org]
